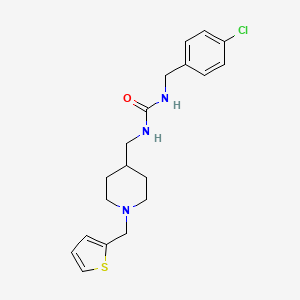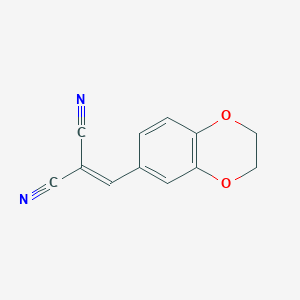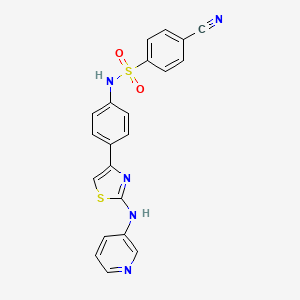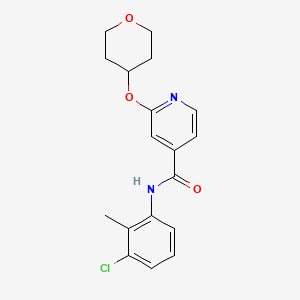
1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is used as a research tool for studying the mechanism of action of various enzymes and proteins.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) explores the synthesis of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives, which were evaluated for antiacetylcholinesterase activity. These compounds, including those with piperidine moieties, were found to possess potent inhibitory activity in the sub-micromolar range, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Corrosion Inhibition
Research conducted by Jeeva et al. (2015) focused on synthesizing and characterizing Mannich bases with piperidine components for their role as corrosion inhibitors. These compounds demonstrated significant effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments, indicating their potential in industrial applications (Jeeva et al., 2015).
Metalation and Organic Synthesis
Hassel and Seebach (1978) investigated the metalation and cleavage of ureas with sterically protected carbonyl groups, including piperidine derivatives. Their findings offer insights into new methods for organic synthesis, particularly for compounds with sterically blocked carbonyl groups (Hassel & Seebach, 1978).
Antimicrobial and Anti-Proliferative Activities
A study by Al-Mutairi et al. (2019) discusses the synthesis of piperidine-1-carbothioimidates and their derivatives, showing significant antimicrobial activities against various bacteria and fungi, as well as anti-proliferative activities against human tumor cell lines. This suggests their potential use in medical research and drug development (Al-Mutairi et al., 2019).
Soluble Epoxide Hydrolase Inhibitors
Research by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors revealed their role as inhibitors of human and murine soluble epoxide hydrolase. These compounds showed promising pharmacokinetic properties and potential in reducing inflammatory pain (Rose et al., 2010).
Docking Studies and Biological Activity
Chandrasekhar et al. (2019) conducted synthesis and docking studies on urea/thiourea derivatives, evaluating their antimicrobial and antioxidant activities. These studies provide insights into the relationship between molecular structure and biological activity, highlighting their potential in drug discovery (Chandrasekhar et al., 2019).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYPPBBSBGIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)
![Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/no-structure.png)
![N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2945557.png)





![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)

![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2945572.png)
